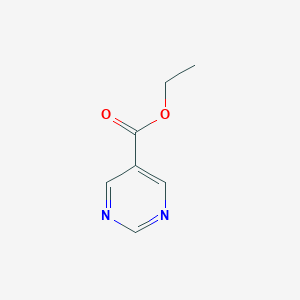

Ethyl 5-pyrimidinecarboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-8-5-9-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWDQAKDVQNVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400994 | |

| Record name | ethyl 5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40929-50-8 | |

| Record name | ethyl 5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-pyrimidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Pyrimidinecarboxylate from 5-Bromopyrimidine via Palladium-Catalyzed Carbonylation

This guide provides a comprehensive overview and detailed protocols for the synthesis of ethyl 5-pyrimidinecarboxylate, a valuable building block in medicinal chemistry and drug development, from the readily available precursor, 5-bromopyrimidine. The core of this transformation lies in the palladium-catalyzed carbonylation reaction, a powerful and versatile method for the introduction of a carbonyl group into an aromatic system.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this synthetic route, grounded in mechanistic principles and field-proven insights.

Introduction: The Strategic Importance of Pyrimidine-5-carboxylates

Pyrimidine-5-carboxylates are key structural motifs in a wide array of biologically active molecules. Their utility stems from the pyrimidine core's role as a privileged scaffold in medicinal chemistry, capable of engaging in various biological interactions, and the ester functionality, which serves as a versatile handle for further chemical modifications. The synthesis of these compounds, therefore, is of significant interest to the pharmaceutical and agrochemical industries. While several methods for the synthesis of pyrimidine esters exist, many suffer from limitations such as harsh reaction conditions, low yields, or the use of hazardous reagents.[3] Palladium-catalyzed carbonylation of the corresponding halopyrimidine offers a direct, efficient, and highly modular approach to these valuable intermediates.[2][4]

The Core Transformation: Palladium-Catalyzed Ethoxycarbonylation

The conversion of 5-bromopyrimidine to this compound is achieved through a palladium-catalyzed carbonylation reaction. This process involves the coupling of the aryl bromide with carbon monoxide and ethanol in the presence of a palladium catalyst and a base. The overall transformation is depicted below:

Figure 1: General reaction scheme for the palladium-catalyzed ethoxycarbonylation of 5-bromopyrimidine.

The success of this reaction hinges on the careful selection of the catalyst system, solvent, base, and reaction conditions. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-Br bond, making the optimization of these parameters crucial for achieving high yields and purity.

Mechanistic Insights: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The palladium-catalyzed carbonylation of an aryl halide generally proceeds through a well-established catalytic cycle, as illustrated in the following diagram:

Caption: The catalytic cycle of palladium-catalyzed carbonylation.

-

Oxidative Addition: The cycle commences with the oxidative addition of the active Pd(0) catalyst to the carbon-bromine bond of 5-bromopyrimidine. This is often the rate-determining step. The choice of ligand is critical here, as electron-rich and bulky phosphine ligands can enhance the rate of this step.[4]

-

CO Coordination and Migratory Insertion: Carbon monoxide then coordinates to the resulting Pd(II) complex, followed by a migratory insertion of the pyrimidyl group onto the carbonyl carbon to form an acyl-palladium intermediate.

-

Alcoholysis and Reductive Elimination: The acyl-palladium complex reacts with ethanol, typically facilitated by a base, to yield the desired ethyl ester product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated through reductive elimination, allowing the catalytic cycle to continue.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a robust starting point for the synthesis of this compound, based on established procedures for the carbonylation of heteroaryl bromides.

Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound.

Materials:

-

5-Bromopyrimidine (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Xantphos (0.04 eq)

-

Triethylamine (NEt₃, 3.0 eq)

-

Anhydrous Ethanol (EtOH, 5.0 eq)

-

Anhydrous Toluene (solvent)

-

Carbon Monoxide (CO) gas (balloon or high-pressure vessel)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine, palladium(II) acetate, and Xantphos.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add anhydrous toluene, anhydrous ethanol, and triethylamine via syringe.

-

CO Introduction: Purge the reaction mixture with carbon monoxide gas for 5-10 minutes, then maintain a positive pressure of CO using a balloon or connect to a high-pressure reactor.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Key Parameter Optimization: The Causality Behind Experimental Choices

The efficiency of the carbonylation reaction is highly dependent on a synergistic interplay of several parameters. The following table summarizes key variables and the rationale for their selection.

| Parameter | Recommended Choice | Rationale & Field-Proven Insights |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, stable, and readily available Pd(0) or Pd(II) precursors that are easily reduced in situ to the active Pd(0) catalyst. |

| Ligand | Xantphos, P(t-Bu)₃·HBF₄ | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the Pd(0) to the C-Br bond, which is often the rate-limiting step.[4] Xantphos is a bidentate ligand known for its effectiveness in carbonylation reactions.[5] |

| Solvent | Toluene, Acetonitrile, Dioxane | Aprotic solvents are generally preferred. Toluene is a good choice for its ability to dissolve the reagents and its suitable boiling point. Acetonitrile has also been shown to be an excellent solvent for similar carbonylations.[6] |

| Base | Triethylamine (NEt₃), Na₂CO₃, DBU | A non-nucleophilic organic or inorganic base is required to neutralize the HBr generated during the reaction and to facilitate the alcoholysis step. Triethylamine is a common and effective choice. |

| CO Source | CO gas, Phenyl formate | While CO gas is the most direct source, its use requires specialized equipment. Phenyl formate can be used as a safer, solid CO surrogate, which decomposes in situ to provide CO.[6] |

| Temperature | 80-120 °C | The reaction generally requires elevated temperatures to overcome the activation energy of the oxidative addition step. The optimal temperature should be determined empirically. |

| Pressure | 1-10 atm | While atmospheric pressure (balloon) can be sufficient, higher pressures of CO can increase the rate of the reaction by favoring CO coordination to the palladium center. |

Troubleshooting and Practical Considerations

| Problem | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst, insufficient temperature, low CO pressure. | Ensure anhydrous and oxygen-free conditions. Increase reaction temperature and/or CO pressure. Screen different palladium/ligand combinations. |

| Side Product Formation | Decomposition of starting material or product, competing reactions. | Lower the reaction temperature. Reduce the reaction time. Ensure the purity of all reagents. |

| Difficulty in Palladium Removal | Residual palladium complexes in the product. | After the reaction, consider adding a palladium scavenger like sodium thiosulfate and filtering through celite.[7] Additional purification steps like recrystallization may be necessary. |

| Inconsistent Yields | Variability in reagent quality, catalyst activity, or reaction setup. | Use high-purity, anhydrous reagents and solvents. Ensure a consistently inert atmosphere. Standardize the reaction setup and procedure. |

Conclusion: A Versatile and Scalable Synthesis

The palladium-catalyzed carbonylation of 5-bromopyrimidine represents a highly effective and adaptable method for the synthesis of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable intermediate. This guide provides a solid foundation for the successful implementation and optimization of this important transformation in a research and development setting.

References

- 1. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. chimia.ch [chimia.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]

- 7. reddit.com [reddit.com]

Introduction: The Architectural Blueprint of Pyrimidine-Based Therapeutics

An In-depth Technical Guide to the Crystal Structure of Ethyl 5-pyrimidinecarboxylate Derivatives for Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[1][2] Derivatives of pyrimidine are integral to the synthesis of complex organic molecules vital for treating diseases like cancer and AIDS.[2] Among the vast family of pyrimidine-based building blocks, this compound serves as a versatile precursor for the synthesis of novel, functionally diverse molecules.[3][4]

For researchers and drug development professionals, however, the synthesis of a novel compound is only the beginning. The solid-state properties of an active pharmaceutical ingredient (API) are fundamentally governed by its crystal structure—the precise three-dimensional arrangement of molecules in the solid state. This architectural blueprint dictates critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability, which are paramount for a drug's efficacy and safety. Understanding and controlling the crystal structure is, therefore, not merely an academic exercise but a critical step in rational drug design and development.

This guide provides a comprehensive overview of the methodologies and analytical techniques employed to determine and interpret the crystal structure of this compound derivatives. Authored from the perspective of a Senior Application Scientist, it moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights into obtaining, analyzing, and computationally modeling these crucial structures.

The Foundation: The Art and Science of Obtaining High-Quality Crystals

The journey to elucidating a crystal structure begins with its most challenging and critical phase: growing a single, high-quality crystal suitable for X-ray diffraction. A crystal of sufficient size (typically >0.1 mm in all dimensions), with a well-ordered internal lattice and free from significant defects, is the prerequisite for successful analysis.[5]

Pillar 1: Purity is Non-Negotiable

The first principle of crystallization is to begin with the purest compound possible. Impurities can inhibit nucleation, disrupt the ordered packing of molecules, and ultimately prevent the formation of a well-defined crystal lattice. It is highly recommended that the compound be at least 75% pure, though higher purity significantly increases the chances of success.[6] Before attempting crystallization, purification techniques such as column chromatography or recrystallization should be employed to remove any residual solvents, starting materials, or byproducts.

Pillar 2: The Principle of Slow Supersaturation

Crystals grow from a supersaturated solution, a metastable state where the concentration of the solute exceeds its solubility limit.[7] The key to growing large, well-ordered single crystals is to approach and traverse this supersaturation point slowly and methodically.[8] Rapid precipitation leads to the formation of many small nucleation sites, resulting in microcrystalline powder rather than a few large single crystals.[9] The following experimental protocols are designed to achieve this slow, controlled transition.

Experimental Protocols for Crystal Growth

The choice of solvent is a critical variable. A good starting point is a solvent in which the compound is moderately soluble.[9] If solubility is too high, achieving supersaturation is difficult; if it's too low, the molecules lack the mobility to arrange themselves into an ordered lattice.

Method 1: Slow Evaporation This is the simplest and most common method for compounds stable under ambient conditions.[6][10]

-

Step 1: Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, dichloromethane).

-

Step 2: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes dust particles that could act as unwanted nucleation sites.[9]

-

Step 3: Cover the vial with a cap or paraffin film. Pierce a few small holes in the cover to allow the solvent to evaporate slowly over several days.[7]

-

Step 4: Place the vial in a vibration-free location (e.g., a quiet corner of a cupboard) and leave it undisturbed. Patience is crucial; crystal growth can take anywhere from a few days to several weeks.[9]

Method 2: Vapor Diffusion This is arguably the most successful technique, especially when working with milligram quantities of material.[6][8] It relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound.

-

Step 1: Dissolve the compound in a small volume of a moderately non-volatile solvent (e.g., chloroform, toluene, THF) in a small, open inner vial.[6]

-

Step 2: Place this inner vial inside a larger, sealable container (a beaker or jar).

-

Step 3: Add a larger volume of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer container, ensuring the level is below the top of the inner vial.[6]

-

Step 4: Seal the outer container. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, gradually reducing the compound's solubility and inducing crystallization. The process can be slowed further by placing the setup in a refrigerator.[8]

Method 3: Slow Cooling This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[7][9]

-

Step 1: Prepare a saturated solution of the compound in a suitable solvent at or near its boiling point.

-

Step 2: Filter the hot solution into a clean vial.

-

Step 3: Place the vial in an insulated container (e.g., a Dewar flask filled with hot water or a beaker wrapped in glass wool) to ensure the solution cools to room temperature as slowly as possible.

-

Step 4: For compounds soluble at room temperature, the vial can then be transferred to a refrigerator and subsequently a freezer to further decrease solubility.

The Core Technique: Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining its atomic structure. The method is based on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[11] When a beam of monochromatic X-rays strikes the crystal, it is scattered by the electrons of the atoms, producing a unique diffraction pattern of spots of varying intensities.[5] The geometric arrangement and intensity of these spots contain the information required to reconstruct the 3D arrangement of atoms within the unit cell.

The SCXRD Experimental Workflow

The process of determining a crystal structure from a diffraction experiment follows a well-defined path.

Caption: The experimental and computational workflow for Single-Crystal X-ray Diffraction (SCXRD).

-

Step 1: Crystal Selection and Mounting: A suitable crystal is identified under a microscope and carefully mounted on a goniometer head.

-

Step 2: Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and thousands of diffraction spots are collected by a detector as a function of crystal orientation.

-

Step 3: Structure Solution: The positions and intensities of the diffraction spots are used to determine the dimensions of the unit cell and its symmetry (space group). The primary challenge, known as the "phase problem," is then solved using computational methods to generate an initial electron density map.

-

Step 4: Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit.

-

Step 5: Validation and Analysis: The final structure is rigorously validated to ensure its chemical and crystallographic sensibility. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.

Deciphering the Architecture: Analysis of Crystal Structures

The output of a successful SCXRD experiment is a crystallographic information file (CIF), which contains a wealth of data. For a drug development professional, the most critical information pertains to the molecular conformation and the supramolecular assembly held together by non-covalent interactions.

Key Crystallographic Parameters

A summary of crystallographic data for a representative pyrimidine derivative is invaluable for comparison. For instance, the structure of Ethyl 7-Phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate was solved and provides a useful reference.[12]

| Parameter | Example Value for a Pyrazolo[1,5-a]pyrimidine Derivative[12] | Significance |

| Formula | C₂₂H₁₉N₃O₂ | Confirms the chemical composition of the crystal. |

| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | Pbca | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.0771(7) | Length of the 'a' axis of the unit cell. |

| b (Å) | 17.3487(19) | Length of the 'b' axis of the unit cell. |

| c (Å) | 25.486(3) | Length of the 'c' axis of the unit cell. |

| Z | 8 | Number of molecules in the unit cell. |

| R1 (I>2σ(I)) | 0.0355 | A measure of the agreement between the calculated and observed structure factors; lower values indicate a better fit. |

Intermolecular Interactions: The Glue of the Crystal Lattice

The forces that hold molecules together in a crystal are primarily non-covalent. Understanding these interactions is key to predicting crystal stability and polymorphism. In pyrimidine derivatives, a rich network of such interactions is commonly observed.

-

Hydrogen Bonds: These are among the strongest and most directional intermolecular forces. In pyrimidine derivatives, common hydrogen bonds include C—H⋯N and C—H⋯O interactions, which often link molecules into chains or sheets.[13] In structures with amine groups, classical N—H⋯N or N—H⋯O hydrogen bonds can form robust dimeric arrangements.[1]

-

π-π Stacking: The aromatic pyrimidine ring and any attached phenyl groups are electron-rich and can interact favorably with one another. These stacking interactions, where rings are arranged in a parallel or offset fashion, are crucial for the cohesion of the crystal structure.[12][14]

-

van der Waals Interactions: Although weaker and less directional, these ubiquitous forces, particularly H···H contacts, often represent the largest cumulative contribution to the crystal packing, filling the space between molecules efficiently.[15]

-

Halogen Bonding: In derivatives containing halogens (F, Cl, Br, I), halogen bonds can act as strong, directional synthons, guiding the formation of specific supramolecular assemblies. For example, Br···π interactions have been shown to direct the formation of homochiral chains in a thiazolo[3,2-a]pyrimidine derivative.[16]

Caption: Key intermolecular interactions governing the crystal packing of pyrimidine derivatives.

Advanced Analysis: Hirshfeld Surface Analysis

While SCXRD provides the precise location of atoms, Hirshfeld surface analysis offers a powerful way to visualize and quantify the intermolecular interactions that define the crystal packing.[1] This technique partitions the crystal space into regions where the electron density of a given molecule dominates, creating a unique surface for each molecule.

-

d_norm Maps: The Hirshfeld surface is colored according to a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Bright red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii.[17]

-

2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest atom inside (dᵢ) versus the distance to the nearest atom outside (dₑ). The plot provides a quantitative breakdown of the percentage contribution of each type of interaction to the overall crystal packing.[1]

For many pyrimidine derivatives, Hirshfeld analysis reveals that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the crystal packing.[1][14][17] For example, in one study of a diaminopyrimidine derivative, these interactions accounted for over 98% of the total Hirshfeld surface.[1]

| Interaction Type | Contribution (%) in a Triaminopyrimidine[2] | Contribution (%) in a Diaminopyrimidine[1] |

| H···H | - | 51.6 |

| O···H / H···O | 53.2 | - |

| N···H / H···N | 12.5 | 15.8 |

| C···H / H···C | 9.6 | 23.0 |

| S···H / H···S | - | 8.5 |

Bridging Structure and Properties: Computational Insights

Experimental crystal structures provide an invaluable static picture. To gain deeper insights into molecular properties and reactivity, this data is often complemented by computational methods like Density Functional Theory (DFT).

Density Functional Theory (DFT)

DFT calculations are used to investigate the electronic structure and properties of molecules, providing a theoretical framework to understand the data obtained from SCXRD.[18]

-

Geometry Optimization: DFT can be used to calculate the lowest energy conformation of a molecule in the gas phase, which can then be compared to the experimentally observed conformation in the crystal to understand the effects of packing forces.

-

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to determine the molecule's electronic reactivity, stability, and hardness.[19][20]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is crucial for predicting how a molecule will interact with biological targets.[19]

Molecular Docking

The high-resolution coordinates from the SCXRD structure are the ideal starting point for molecular docking simulations. These simulations place the small molecule (ligand) into the binding site of a biological target (e.g., an enzyme or receptor) to predict its preferred binding mode and affinity. This allows researchers to build structure-activity relationships (SAR) and rationally design more potent derivatives.[19][21]

Conclusion and Future Outlook

The comprehensive structural characterization of this compound derivatives is a multi-faceted endeavor that is indispensable for modern drug development. It requires a synergistic application of meticulous experimental work—from achieving high purity to mastering the art of crystallization—and sophisticated analytical and computational techniques. By integrating SCXRD, Hirshfeld surface analysis, and DFT calculations, researchers can move from a simple molecular formula to a profound understanding of the solid-state architecture and its implications for both physicochemical properties and biological activity.

The insights gained from this integrated approach enable the rational design of new derivatives, the strategic selection of solid forms for development, and the prediction of a molecule's behavior in a biological system. As the pharmaceutical industry continues to seek novel therapeutics, the detailed structural elucidation of key scaffolds like this compound will remain a critical driver of innovation and success.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H8N2O2 | CID 4223810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How To [chem.rochester.edu]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. azolifesciences.com [azolifesciences.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]

- 17. Crystal structure and Hirshfeld surface analysis of 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jchemrev.com [jchemrev.com]

- 19. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 [mdpi.com]

An In-Depth Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-5-carboxylate scaffold is a cornerstone in contemporary medicinal chemistry, underpinning a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical evolution of this pivotal heterocyclic system. We will traverse the seminal contributions of early organic chemists, notably the serendipitous discovery of the Biginelli reaction, which laid the foundation for the synthesis of dihydropyrimidinones, the direct precursors to pyrimidine-5-carboxylates. This guide will elucidate the subsequent development of synthetic methodologies, from classical acid-catalyzed cyclocondensations to modern, high-yield, and environmentally benign protocols. Furthermore, we will chart the discovery of the significant biological activities associated with these compounds, from their initial investigation as calcium channel blockers to their current prominence in diverse therapeutic areas. This in-depth analysis will equip researchers and drug development professionals with a thorough understanding of the historical context and synthetic evolution of pyrimidine-5-carboxylates, providing a solid foundation for future innovation.

The Dawn of Pyrimidine Chemistry: Early Syntheses and the Precursors to a Privileged Scaffold

The story of pyrimidine-5-carboxylates begins not with a direct synthesis, but with the broader exploration of pyrimidine chemistry in the 19th century. The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner was also the first to propose the name “pyrimidin” in 1885. These early explorations into the fundamental reactivity of amidines and β-dicarbonyl compounds set the stage for one of the most significant discoveries in heterocyclic chemistry.

A landmark breakthrough occurred in 1891, when the Italian chemist Pietro Biginelli, while investigating the reaction of ethyl acetoacetate and urea with aromatic aldehydes, unexpectedly isolated a crystalline product.[1][2][3] This one-pot, three-component reaction, which he fully reported in 1893, yielded 3,4-dihydropyrimidin-2(1H)-ones, now famously known as the Biginelli reaction.[1][2] The products of this reaction, often referred to as "Biginelli compounds," are the direct and stable precursors to the aromatic pyrimidine-5-carboxylates that are the focus of this guide.

The Biginelli reaction was remarkable for its simplicity and efficiency, especially for the era. By heating a mixture of an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea in ethanol with a catalytic amount of acid, Biginelli created a highly functionalized heterocyclic scaffold in a single step.[2][4][5] Despite its elegance, the Biginelli reaction languished in relative obscurity for many years, as the biological significance of its products had not yet been realized.[1]

Concurrently, another pivotal development in heterocyclic chemistry was the Hantzsch pyridine synthesis, reported by Arthur Hantzsch in 1881. This reaction, which produces dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, shares mechanistic and conceptual similarities with the Biginelli reaction. The Hantzsch synthesis and the subsequent discovery of the biological activity of dihydropyridines as calcium channel blockers would later inspire a renewed interest in the structurally analogous dihydropyrimidinones from the Biginelli reaction.[6][7]

The Biginelli Reaction: From a Historical Curiosity to a Mainstay of Synthetic Chemistry

The resurgence of interest in the Biginelli reaction in the latter half of the 20th century was driven by the discovery of the profound biological activities of its dihydropyrimidinone products. This renewed focus led to extensive efforts to understand the reaction mechanism and to develop more efficient and versatile synthetic protocols.

The Classical Biginelli Reaction: A Mechanistic Overview and Experimental Protocol

The mechanism of the Biginelli reaction has been the subject of considerable study. The most widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species then reacts with the enol of the β-keto ester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, affords the dihydropyrimidinone product.[5]

Below is a representative experimental protocol for a classical Biginelli reaction, reflecting the original methodology.

Classical Biginelli Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [8]

-

Reactants and Reagents:

-

4-methoxybenzaldehyde (10 mmol)

-

Ethyl acetoacetate (15 mmol)

-

Urea (10 mmol)

-

95% Ethanol (5 mL)

-

Concentrated Hydrochloric Acid (0.2 mL)

-

-

Procedure:

-

To a 25 mL round-bottom flask equipped with a reflux condenser, add 4-methoxybenzaldehyde, ethyl acetoacetate, urea, and 95% ethanol.

-

Carefully add the concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture at reflux for 1.5 hours.

-

Cool the flask to 0°C. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold 95% ethanol.

-

Dry the product to obtain the desired dihydropyrimidinone.

-

The primary drawback of the classical Biginelli protocol was often low to moderate yields, particularly with aliphatic and sterically hindered aromatic aldehydes.[4] This limitation spurred the development of a wide array of improved synthetic methods.

The Evolution of the Biginelli Reaction: Modern Protocols for Enhanced Efficiency and Sustainability

The late 20th and early 21st centuries have witnessed a renaissance in the Biginelli reaction, with a focus on improving yields, shortening reaction times, and developing more environmentally friendly procedures. These advancements can be broadly categorized as follows:

-

Lewis and Brønsted Acid Catalysis: A vast number of Lewis acids (e.g., Yb(OTf)₃, InCl₃, LiClO₄) and stronger Brønsted acids have been employed to enhance the reaction rate and improve yields.[9]

-

Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically reduced reaction times from hours to minutes, often with improved yields.[10]

-

Solvent-Free and "Green" Conditions: Many modern protocols are conducted under solvent-free conditions or in environmentally benign solvents like water. The use of solid-supported catalysts and mechanochemical methods, such as ball milling, further enhances the green credentials of the Biginelli reaction.[11][12]

Modern High-Yield, Solvent-Free Biginelli Synthesis via Ball Milling [12]

-

Reactants and Reagents:

-

Benzaldehyde (0.02 mol)

-

Ethyl acetoacetate (0.02 mol)

-

Urea (0.02 mol)

-

-

Procedure:

-

Place an equimolar mixture of the aldehyde, ethyl acetoacetate, and urea into a planetary ball mill.

-

Mill the mixture at a specified frequency (e.g., 25 Hz) for a short duration (e.g., 30 minutes).

-

After milling, the solid product is typically of high purity and can be isolated directly.

-

This evolution of the Biginelli reaction has transformed it from a historical curiosity into a highly efficient and versatile tool for the synthesis of dihydropyrimidinone libraries for drug discovery.

From Dihydropyrimidinones to Aromatic Pyrimidine-5-Carboxylates: The Crucial Oxidation Step

The direct products of the Biginelli reaction are dihydropyrimidinones. To arrive at the fully aromatic pyrimidine-5-carboxylates, a subsequent oxidation step is necessary. The development of efficient methods for this dehydrogenation has been a critical aspect of pyrimidine-5-carboxylate chemistry.

Early methods for the oxidation of dihydropyrimidinones often required harsh conditions and stoichiometric amounts of oxidizing agents. However, a variety of milder and more efficient catalytic methods have since been developed.

A notable modern method for the oxidative dehydrogenation of dihydropyrimidinones utilizes a copper-catalyzed system with tert-butylhydroperoxide (TBHP) as the terminal oxidant. This procedure is generally applicable and proceeds under mild conditions.[13]

Copper-Catalyzed Oxidation of a Dihydropyrimidinone [13]

-

Reactants and Reagents:

-

Dihydropyrimidinone (1.0 mmol)

-

CuCl (0.1 mmol)

-

K₂CO₃ (2.0 mmol)

-

tert-Butylhydroperoxide (TBHP, 70% in water, 3.0 mmol)

-

Acetonitrile (3 mL)

-

-

Procedure:

-

To a stirred solution of the dihydropyrimidinone in acetonitrile, add CuCl and K₂CO₃.

-

Add TBHP dropwise to the mixture.

-

Stir the reaction at a specified temperature (e.g., 80°C) until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield the pyrimidine-5-carboxylate.

-

The Dawn of Biological Activity: Dihydropyrimidinones as Calcium Channel Blockers

The renewed interest in dihydropyrimidinones in the late 20th century was largely sparked by the discovery of their activity as calcium channel blockers.[6][7][14][15] This discovery was predicated on the structural similarity of dihydropyrimidinones to the well-established 1,4-dihydropyridine class of calcium channel blockers, such as nifedipine.[6][7]

Structure-activity relationship (SAR) studies revealed that the dihydropyrimidinone scaffold was a viable isostere for the dihydropyridine ring in modulating L-type calcium channels. These investigations demonstrated that specific substitution patterns on the dihydropyrimidinone core were crucial for potent activity. For instance, an aryl substituent at the C4 position and an ester group at the C5 position were found to be important for activity.[14][15][16]

The discovery of dihydropyrimidinones as potent antihypertensive agents validated the Biginelli reaction as a powerful tool for generating compounds with significant therapeutic potential.[14] This initial breakthrough paved the way for the exploration of pyrimidine-5-carboxylates and their derivatives in a multitude of other therapeutic areas.

The Expanding Therapeutic Landscape of Pyrimidine-5-Carboxylates and Their Analogs

Following the initial discoveries in the cardiovascular arena, the pyrimidine-5-carboxylate scaffold and its di- and tetra-hydro- precursors have been identified as privileged structures in a wide range of therapeutic targets. The inherent structural features of these compounds, including their hydrogen bonding capabilities and their ability to be readily functionalized, have made them attractive candidates for drug discovery programs.

The biological activities of pyrimidine-5-carboxylate derivatives are extensive and continue to be an active area of research. Some notable examples include:

-

Anticancer Agents: A significant number of pyrimidine derivatives have been investigated for their anticancer properties. For example, certain pyrimidine-5-carbonitrile derivatives have shown potent anti-proliferative activity and act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2).[17] Other analogs have been developed as innovative anticancer agents for various tumor types.[18]

-

Antimicrobial Agents: The pyrimidine core is present in numerous antimicrobial drugs. Analogs of pyrimidine-5-carboxylates have been synthesized and evaluated for their antibacterial activity, including against Mycobacterium tuberculosis.[19]

-

Anti-inflammatory Agents: Dihydropyrimidinones have demonstrated anti-inflammatory properties, adding to their therapeutic potential.[6]

-

Bone Anabolic Agents: Recent research has identified novel pyrimidine derivatives that promote osteogenesis, highlighting their potential in treating bone-related disorders.[20]

Conclusion

The journey of pyrimidine-5-carboxylates from a serendipitous discovery in the late 19th century to a cornerstone of modern medicinal chemistry is a testament to the enduring power of fundamental organic synthesis and the continual search for novel therapeutic agents. The Biginelli reaction, once a chemical curiosity, has evolved into a highly efficient and versatile synthetic tool, enabling the creation of vast libraries of dihydropyrimidinone precursors. The subsequent development of robust oxidation methodologies has provided ready access to the fully aromatic pyrimidine-5-carboxylate scaffold.

The initial discovery of the calcium channel blocking activity of dihydropyrimidinones opened the floodgates for the exploration of this compound class in a multitude of therapeutic areas. Today, pyrimidine-5-carboxylate derivatives are actively being investigated as anticancer, antimicrobial, and anti-inflammatory agents, among many other applications.

For researchers, scientists, and drug development professionals, a deep understanding of the history and synthetic evolution of pyrimidine-5-carboxylates is invaluable. It provides not only a rich historical context but also a wealth of synthetic strategies and a proven track record of biological relevance. The continued exploration of this remarkable scaffold promises to yield new and innovative medicines for years to come.

Diagrams

References

- 1. Pietro Biginelli: The Man Behind the Reaction - ChemistryViews [chemistryviews.org]

- 2. jsynthchem.com [jsynthchem.com]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Genesis of dihydropyrimidinone(psi) calcium channel blockers: recent progress in structure-activity relationships and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. theochem.mercer.edu [theochem.mercer.edu]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. perso.ens-lyon.fr [perso.ens-lyon.fr]

- 11. semanticscholar.org [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Reactions of Ethyl 5-pyrimidinecarboxylate for Drug Discovery Professionals

Foreword: The Strategic Importance of the Pyrimidine-5-carboxylate Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA provides a fundamental blueprint for molecular recognition in biological systems.[3] Among the vast array of pyrimidine derivatives, Ethyl 5-pyrimidinecarboxylate emerges as a particularly versatile building block. The strategic placement of the electron-withdrawing carboxylate group at the C5 position, juxtaposed with the inherent electron-deficient nature of the pyrimidine ring, orchestrates a unique reactivity profile. This guide offers an in-depth exploration of the fundamental chemical transformations of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to leverage this scaffold in the design and synthesis of novel therapeutics.

Synthesis of this compound: Establishing the Foundation

A common and reliable method for the synthesis of this compound involves a cyclocondensation reaction. A widely used approach starts from diethyl ethoxymethylenemalonate and formamidine.

Synthesis via Cyclocondensation

This method provides a straightforward route to the pyrimidine core. The reaction proceeds by the condensation of an amidine with a β-dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of this compound

-

Step 1: Preparation of the Reaction Mixture. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formamidine acetate (1.0 eq) in a suitable solvent such as ethanol.

-

Step 2: Addition of Diethyl Ethoxymethylenemalonate. To the stirred solution, add diethyl ethoxymethylenemalonate (1.0 eq).

-

Step 3: Base-Catalyzed Cyclization. Add a base, such as sodium ethoxide (1.1 eq), to the reaction mixture.

-

Step 4: Reflux. Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 5: Work-up and Purification. After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford this compound.

Reactions of the Ester Functional Group: A Gateway to Diverse Functionalities

The ethyl ester moiety at the C5 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Reduction to Pyrimidine-5-methanol

The reduction of the ester to a primary alcohol provides a valuable intermediate for further derivatization, such as etherification or oxidation to an aldehyde. While lithium aluminum hydride (LiAlH₄) is a potent reducing agent for this transformation, it is crucial to consider the potential for concomitant reduction of the electron-deficient pyrimidine ring.[3][4]

Causality Behind Experimental Choices: The use of LiAlH₄ is dictated by its high reactivity, which is necessary to reduce the relatively stable ester group.[5] However, this high reactivity also presents a challenge, as the electron-deficient pyrimidine ring is susceptible to hydride attack. This can lead to the formation of dihydropyrimidine byproducts.[4] Careful control of reaction conditions, such as temperature and stoichiometry of the reducing agent, is therefore critical to favor the desired alcohol product.

Experimental Protocol: Reduction of this compound

-

Step 1: Preparation of LiAlH₄ Suspension. In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Step 2: Addition of the Ester. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Step 3: Reaction Monitoring. Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by TLC.

-

Step 4: Quenching. Cautiously quench the reaction by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate at 0 °C.

-

Step 5: Work-up and Purification. Filter the resulting suspension and wash the solid with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, a mixture of pyrimidine-5-methanol and dihydropyrimidine derivatives, can be purified by column chromatography on silica gel.

| Product | Typical Yield | Reference |

| Pyrimidine-5-methanol | Variable (often a byproduct) | [3][4] |

| Ethyl 1,6-dihydropyrimidine-5-carboxylate | Major product | [4] |

Diagram: Reduction of this compound

Caption: LiAlH₄ reduction can lead to both ester and ring reduction.

Hydrolysis to 5-Pyrimidinecarboxylic Acid

The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation that opens up a vast array of subsequent reactions, most notably amide bond formation. This reaction is typically carried out under basic conditions (saponification), which is generally irreversible and proceeds to completion.[6]

Experimental Protocol: Hydrolysis of this compound

-

Step 1: Dissolution. Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Step 2: Addition of Base. Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 eq).

-

Step 3: Heating. Heat the reaction mixture to reflux or stir at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC.

-

Step 4: Acidification. Cool the reaction mixture to room temperature and carefully acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). This will precipitate the carboxylic acid.

-

Step 5: Isolation. The precipitated 5-pyrimidinecarboxylic acid can be collected by filtration, washed with cold water, and dried.

Functionalization of the Pyrimidine Core: Palladium-Catalyzed Cross-Coupling Reactions

The pyrimidine ring, being electron-deficient, is an excellent substrate for palladium-catalyzed cross-coupling reactions. To achieve this, a halogen atom is typically introduced at one of the reactive positions (C2, C4, or C6). The general order of reactivity for nucleophilic aromatic substitution and many cross-coupling reactions on a substituted pyrimidine is C4 > C2/C6 > C5.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.[7][8]

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for an efficient Suzuki-Miyaura coupling. Catalysts such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly employed. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water, facilitates the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-substituted this compound

-

Step 1: Reaction Setup. In a Schlenk flask under an inert atmosphere, combine the halo-substituted this compound (e.g., 2-chloro-ethyl 5-pyrimidinecarboxylate) (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Step 2: Solvent Addition. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

-

Step 3: Reaction. Heat the reaction mixture to a temperature of 80-100 °C and stir for several hours, monitoring the reaction by TLC or LC-MS.

-

Step 4: Work-up. After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 5: Purification. Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: A typical workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines, which are prevalent in pharmaceuticals.[9][10]

Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as those from the Buchwald or Hartwig groups), and a base (typically a strong, non-nucleophilic base like sodium tert-butoxide). The choice of ligand is crucial for promoting the reductive elimination step and preventing side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of a Halo-substituted this compound

-

Step 1: Reaction Setup. In a glovebox or under an inert atmosphere, charge a Schlenk tube with the halo-substituted this compound (e.g., 4-chloro-ethyl 5-pyrimidinecarboxylate) (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).

-

Step 2: Solvent Addition. Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Step 3: Reaction. Seal the tube and heat the reaction mixture to 80-110 °C for the required time, monitoring by TLC or LC-MS.

-

Step 4: Work-up. After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

-

Step 5: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyrimidines.[11][12]

Causality Behind Experimental Choices: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. The base, typically an amine such as triethylamine, also serves as the solvent in some cases. The copper(I) salt is believed to facilitate the transmetalation step by forming a copper acetylide intermediate.

Experimental Protocol: Sonogashira Coupling of a Halo-substituted this compound

-

Step 1: Reaction Setup. To a flame-dried Schlenk flask under an inert atmosphere, add the halo-substituted this compound (e.g., 2-iodo-ethyl 5-pyrimidinecarboxylate) (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Step 2: Solvent and Reagent Addition. Add an anhydrous solvent such as THF or DMF, followed by a base (e.g., triethylamine, 2.0 eq) and the terminal alkyne (1.2 eq).

-

Step 3: Reaction. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Step 4: Work-up. Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

-

Step 5: Purification. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Direct C-H Activation: An Emerging Frontier

Direct C-H activation is a rapidly evolving field in organic synthesis that offers a more atom-economical and environmentally friendly approach to functionalization by avoiding the pre-installation of a leaving group. While less common for the pyrimidine core itself, C-H arylation of phenyl groups attached to the pyrimidine ring has been demonstrated.[5] The inherent acidity of certain C-H bonds on the pyrimidine ring, particularly at the C2 position, makes them potential targets for direct functionalization under appropriate catalytic conditions.[13][14]

Applications in Drug Discovery: The Pyrimidine-5-carboxamide Moiety

The conversion of the ethyl ester of this compound to a carboxamide is a common and highly valuable transformation in medicinal chemistry. The resulting pyrimidine-5-carboxamide scaffold is a key feature in many biologically active molecules, exhibiting a wide range of therapeutic activities including antimicrobial and anticancer properties.[15] The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets.

Conclusion

This compound is a versatile and strategically important building block in drug discovery. Its unique electronic properties allow for a diverse range of chemical transformations at both the ester functionality and the pyrimidine core. A thorough understanding of its fundamental reactions, from reduction and hydrolysis of the ester to the powerful palladium-catalyzed cross-coupling reactions on the halogenated core, empowers medicinal chemists to rationally design and synthesize novel pyrimidine-based drug candidates. The protocols and mechanistic insights provided in this guide serve as a valuable resource for harnessing the full synthetic potential of this important scaffold.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]

The Researcher's Compass: A Technical Guide to Ethyl 5-pyrimidinecarboxylate in Drug Discovery

An In-Depth Guide to the Commercial Availability, Synthesis, and Application of a Key Heterocyclic Building Block

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents.[1][2] Its presence in the fundamental building blocks of life, DNA and RNA, underscores its profound biological relevance.[2] Among the diverse array of pyrimidine-based building blocks, Ethyl 5-pyrimidinecarboxylate (CAS No. 40929-50-8) has emerged as a versatile and highly valuable synthon for the construction of complex molecular entities with significant pharmacological potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape, synthetic accessibility, and strategic applications of this compound, empowering the advancement of innovative therapeutic programs.

I. Commercial Availability and Supplier Landscape

The accessibility of high-quality starting materials is a critical first step in any drug discovery campaign. This compound is readily available from a range of commercial suppliers, catering to both small-scale research and larger-scale development needs. The following table provides a comparative overview of prominent suppliers, offering insights into available purities and typical pack sizes.

| Supplier | Product Number (Example) | Purity | Pack Sizes |

| Sigma-Aldrich | 65297 | 98% | Custom |

| ChemScene | CS-0188316 | ≥95% | 1g, 5g |

| Santa Cruz Biotechnology | sc-274883 | - | Contact for details |

| AK Scientific | Z3191 | - | 1g |

| Ambeed | A772191 | - | 1g, 5g, 25g, 100g |

| HANGZHOU LEAP CHEM CO., LTD. | - | 98% | Contact for details |

| Aladdin Scientific | ALA-E170215-1g | min 98% | 1g |

This table is not exhaustive and represents a snapshot of available suppliers. Researchers are encouraged to consult individual supplier websites for the most current product specifications and availability.

A streamlined procurement and quality control workflow is essential to ensure the integrity of starting materials. The following diagram illustrates a typical process from supplier selection to release for synthesis.

Caption: A typical workflow for the procurement and quality control of this compound.

II. Synthesis of this compound: A Practical and Scalable Approach

While commercially available, an in-house synthesis of this compound can be advantageous for cost-effectiveness in large-scale campaigns and for the synthesis of bespoke analogs. A highly efficient one-pot synthesis from 5-bromopyrimidine has been reported, offering a practical and scalable route to this key intermediate.[3]

One-Pot Synthesis Protocol

This protocol is adapted from the literature and provides a robust method for the preparation of this compound.[3]

Reaction Scheme:

Materials and Reagents:

-

5-Bromopyrimidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl cyanoformate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 5-bromopyrimidine (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -95 °C. Stir the resulting mixture at this temperature for 30 minutes. The formation of the organolithium intermediate is critical, and maintaining a very low temperature is paramount to prevent decomposition.[3]

-

Carboxylation: To the cold solution of 5-lithiopyrimidine, add a solution of ethyl cyanoformate (1.2 eq) in anhydrous THF dropwise, again ensuring the temperature does not rise above -95 °C. The use of ethyl cyanoformate is a key choice as it serves as an efficient carboxylating agent in this context.[3]

-

Quenching: After stirring for an additional hour at -100 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a colorless oil.

Causality and Self-Validation:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial as organolithium reagents are highly reactive towards water. Any moisture will quench the lithiated intermediate, leading to a significant reduction in yield.

-

Low-Temperature Control: The pyrimidin-5-yl-lithium intermediate is unstable at temperatures above -80 °C.[3] Precise temperature control is therefore a self-validating aspect of this protocol; a rise in temperature will inevitably lead to decomposition and a poor yield, providing immediate feedback on the experimental execution.

-

Stoichiometry: The slight excess of n-BuLi ensures complete conversion of the starting material, while the excess of ethyl cyanoformate drives the carboxylation reaction to completion.

-

Purification: The final purification by column chromatography serves as a validation of the reaction's success, allowing for the isolation of the pure product and the identification of any byproducts, which can inform further optimization.

The following diagram illustrates the key steps and considerations in the synthesis of this compound.

Caption: A workflow diagram for the one-pot synthesis of this compound.

III. Applications in Drug Development: A Scaffold for Innovation

The pyrimidine-5-carboxylate moiety is a versatile scaffold that has been extensively utilized in the design and synthesis of a wide range of biologically active molecules. Its ability to participate in various chemical transformations makes it an attractive starting point for the construction of diverse compound libraries for high-throughput screening.

A. Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors.[4][5][6] this compound can be elaborated into more complex pyrimidine-based structures that target the ATP-binding site of various kinases. For instance, derivatives of pyrimidine-5-carboxamide have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT), a potential therapeutic target for diabetes and metabolic syndrome.[7]

B. Lactate Dehydrogenase (LDH) Inhibitors

Inhibition of lactate dehydrogenase A (LDHA) is a promising therapeutic strategy for the treatment of cancer.[8] Ethyl pyrimidine-quinolincarboxylate derivatives have been designed and synthesized as potent hLDHA inhibitors.[8] The pyrimidine-5-carboxylate portion of these molecules often serves as a key anchoring point within the active site of the enzyme.

C. Other Therapeutic Areas

The versatility of the pyrimidine-5-carboxylate scaffold extends beyond kinase and LDH inhibition. Derivatives have been explored for a range of other therapeutic applications, including as larvicidal agents against Anopheles arabiensis[9] and as modulators of other enzyme systems.

IV. Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3][11][12]

V. Conclusion

This compound is a commercially accessible and synthetically versatile building block that holds significant value for researchers in drug discovery and development. Its utility as a scaffold for the synthesis of a diverse range of biologically active molecules, particularly in the realm of kinase and enzyme inhibition, is well-documented. This guide has provided a comprehensive overview of its commercial availability, a detailed and practical synthetic protocol, and insights into its key applications. By understanding the nuances of its procurement, synthesis, and strategic implementation, researchers can effectively leverage this compound to accelerate the discovery of novel therapeutics.

VI. References

-

Bajda M, Boryczka S, Malawsk B (2007) Investigation of lipophilicity of anticancer-active thioquinoline derivatives. Biomed Chromatogr

-

BenchChem (2025) Technical Support Center: Synthesis of Pyrimidine Derivatives.

-

ECHEMI (Date not available) Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate SDS, 77995-07-4 Safety Data Sheets.

-

ChemicalBook (2025) Ethyl-2-(diphenylaMino)pyriMidine-5-carboxylate - Safety Data Sheet.

-

BenchChem (2025) Troubleshooting low conversion rates in pyrimidine synthesis.

-

Rho T and Abuh YF (1994) one-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by utilizing pyrimidin-5-yl-lithium. Synthetic Communications, 24(2), 253-256.

-

(2025) SAFETY DATA SHEET - Thermo Fisher Scientific.

-

HANGZHOU LEAP CHEM CO., LTD. (Date not available) Buy this compound 98.

-

Sigma-Aldrich (Date not available) this compound 98 40929-50-8.

-

Mittersteiner M, et al. (2021) Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

-

SpectraBase (Date not available) this compound.

-

PubChem (Date not available) this compound | C7H8N2O2 | CID 4223810.

-

Ramasamy Duraisamy, Nizar A, et al. (2024) Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. J Biomol Struct Dyn. 42(8):4016-4028.

-

CORE (Date not available) A mini review of pyrimidine and fused pyrimidine marketed drugs.

-

ResearchGate (Date not available) FDA approved drugs with pyrimidine skeleton having fluoro-substitution.

-

ACS Medicinal Chemistry Letters (Date not available) Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.

-

Li Y, Zhang G, Du Z. (2025) FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Med Res Rev.

-

Oriental Journal of Chemistry (2017) Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. 33(2).

-

IRJMETS (2025) REVIEW ON PYRIMIDINE.

-

OUCI (2020) Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

-

MDPI (2024) Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors.

-

PubMed (2021) FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application.

-

MDPI (Date not available) Recent Advances in Pyrimidine-Based Drugs.

-

ChemicalBook (Date not available) this compound 98.

-

SpectraBase (Date not available) this compound - Optional[13C NMR] - Chemical Shifts.

-

Growing Science (2021) Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.

-

PubChem (Date not available) 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester.

-

YouTube (2025) Synthesis of Pyrimidine and Its Derivatives.

-

Sigma-Aldrich (Date not available) Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0.

-

PubMed (Date not available) Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).

-

PubMed Central (2020) Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

-

RSC Publishing (Date not available) Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

-

ResearchGate (2020) One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives.

-

PubMed (2020) Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors.

-

NIH (2023) Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.

-

NIH (2023) Three Component One-Pot Synthesis and Antiproliferative Activity of New[12][13][14]Triazolo[4,3-a]pyrimidines.

-

Sigma-Aldrich (Date not available) this compound 98 40929-50-8.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. irjmets.com [irjmets.com]

- 3. echemi.com [echemi.com]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

The Strategic Synthesis of Substituted Pyrimidines Utilizing Ethyl 5-pyrimidinecarboxylate as a Versatile Scaffold

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] This application note provides a detailed guide for the synthesis of diverse substituted pyrimidines using ethyl 5-pyrimidinecarboxylate and its halogenated derivatives as key building blocks. We delve into the strategic application of modern synthetic methodologies, primarily focusing on Palladium-Catalyzed Cross-Coupling reactions and Nucleophilic Aromatic Substitution (SNAr). This document provides not only step-by-step protocols but also the underlying chemical principles and causalities behind experimental choices, empowering researchers to rationally design and execute synthetic routes toward novel drug candidates.

Introduction: The Central Role of Pyrimidines and this compound